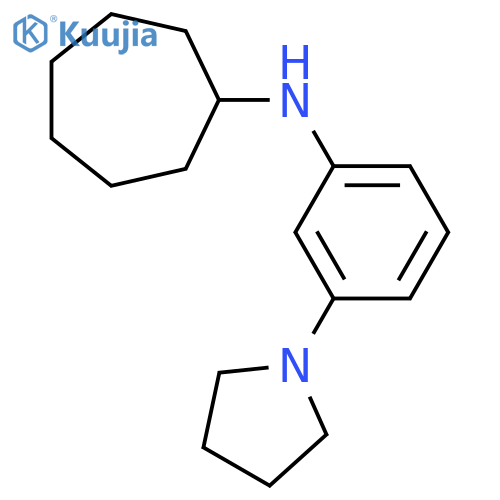

Cas no 1178430-54-0 (N-3-(pyrrolidin-1-yl)phenylcycloheptanamine)

N-3-(pyrrolidin-1-yl)phenylcycloheptanamine 化学的及び物理的性質

名前と識別子

-

- N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine

- N-(3-pyrrolidin-1-ylphenyl)cycloheptanamine

- Z608520296

- N-3-(pyrrolidin-1-yl)phenylcycloheptanamine

-

- MDL: MFCD12879461

- インチ: 1S/C17H26N2/c1-2-4-9-15(8-3-1)18-16-10-7-11-17(14-16)19-12-5-6-13-19/h7,10-11,14-15,18H,1-6,8-9,12-13H2

- InChIKey: KZPYXOCQAUHWQD-UHFFFAOYSA-N

- ほほえんだ: N1(C2C=CC=C(C=2)NC2CCCCCC2)CCCC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 19

- 回転可能化学結合数: 3

- 複雑さ: 252

- トポロジー分子極性表面積: 15.3

- 疎水性パラメータ計算基準値(XlogP): 4.9

N-3-(pyrrolidin-1-yl)phenylcycloheptanamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-81497-5.0g |

N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine |

1178430-54-0 | 90.0% | 5.0g |

$1779.0 | 2025-02-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01095653-5g |

N-[3-(Pyrrolidin-1-yl)phenyl]cycloheptanamine |

1178430-54-0 | 95% | 5g |

¥8785.0 | 2023-04-05 | |

| Enamine | EN300-81497-10g |

N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine |

1178430-54-0 | 90% | 10g |

$2638.0 | 2023-09-02 | |

| 1PlusChem | 1P01AK4E-100mg |

N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine |

1178430-54-0 | 90% | 100mg |

$303.00 | 2023-12-26 | |

| 1PlusChem | 1P01AK4E-2.5g |

N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine |

1178430-54-0 | 90% | 2.5g |

$1548.00 | 2023-12-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332782-50mg |

n-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine |

1178430-54-0 | 95% | 50mg |

¥3639.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1332782-1g |

n-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine |

1178430-54-0 | 95% | 1g |

¥13262.00 | 2024-08-09 | |

| Enamine | EN300-81497-0.5g |

N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine |

1178430-54-0 | 90.0% | 0.5g |

$480.0 | 2025-02-19 | |

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01095653-1g |

N-[3-(Pyrrolidin-1-yl)phenyl]cycloheptanamine |

1178430-54-0 | 95% | 1g |

¥3031.0 | 2023-04-05 | |

| Enamine | EN300-81497-10.0g |

N-[3-(pyrrolidin-1-yl)phenyl]cycloheptanamine |

1178430-54-0 | 90.0% | 10.0g |

$2638.0 | 2025-02-19 |

N-3-(pyrrolidin-1-yl)phenylcycloheptanamine 関連文献

-

Yao Li,Zhengyang Fan,Hongwei Yang,Ximin Yuan,Yunxiu Chao,Yuxiu Li,Chuan Wang CrystEngComm, 2020,22, 7786-7789

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904

-

S. Ahmed Chem. Commun., 2009, 6421-6423

-

Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107

-

Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127

N-3-(pyrrolidin-1-yl)phenylcycloheptanamineに関する追加情報

Professional Introduction to N-3-(pyrrolidin-1-ylphenylcycloheptanamine) and Its Significance in Modern Chemical Research

N-3-(pyrrolidin-1-ylphenylcycloheptanamine), identified by its CAS number 1178430-54-0, represents a compound of considerable interest in the realm of pharmaceutical chemistry and medicinal research. This amine derivative, characterized by its unique structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The compound's molecular architecture, featuring a cycloheptane ring linked to a phenyl group substituted with a pyrrolidin-1-yl moiety, suggests a rich chemical diversity that could be leveraged for pharmacological innovation.

The significance of N-3-(pyrrolidin-1-ylphenylcycloheptanamine) is further underscored by its relevance in the context of contemporary research trends. In recent years, there has been a growing emphasis on the exploration of heterocyclic compounds as pharmacophores, given their inherent biological activity and structural versatility. The pyrrolidin-1-yl group, in particular, is well-documented for its role in enhancing the solubility and bioavailability of drug candidates, making it a valuable component in medicinal chemistry.

Moreover, the cycloheptane moiety contributes to the compound's steric properties, which can be finely tuned to modulate receptor binding affinities. This structural feature is particularly pertinent in the design of molecules targeting complex biological pathways, such as those involved in neurodegenerative diseases or inflammatory disorders. The combination of these elements in N-3-(pyrrolidin-1-ylphenylcycloheptanamine) positions it as a promising candidate for further investigation.

In the realm of drug discovery, the synthesis and characterization of N-3-(pyrrolidin-1-ylphenylcycloheptanamine) have been subjects of extensive research. Advanced synthetic methodologies have been employed to achieve high yields and purity levels, ensuring that subsequent biological evaluations are conducted with reliable starting materials. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated cyclizations have proven particularly effective in constructing the desired molecular framework.

The pharmacological profile of N-3-(pyrrolidin-1-ylphenylcycloheptanamine) has been preliminarily assessed through in vitro studies. These investigations have revealed intriguing interactions with various biological targets, including enzymes and receptors implicated in metabolic disorders. The compound's ability to modulate these targets with high specificity suggests its potential as a lead structure for the development of targeted therapies. Furthermore, its favorable pharmacokinetic properties, such as moderate oral bioavailability and reasonable metabolic stability, enhance its attractiveness as a drug candidate.

The integration of computational chemistry into the study of N-3-(pyrrolidin-1-ylphenylcycloheptanamine) has provided valuable insights into its molecular behavior. Molecular dynamics simulations and quantum mechanical calculations have been utilized to elucidate binding modes and predict binding affinities. These computational approaches complement experimental data, offering a comprehensive understanding of the compound's interactions at the molecular level. Such integrative studies are crucial for optimizing lead structures and guiding subsequent medicinal chemistry efforts.

In conclusion, N-3-(pyrrolidin-1-ylphenylcycloheptanamine) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and promising pharmacological properties position it as a valuable asset in the quest for novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in addressing some of today's most pressing medical challenges.

1178430-54-0 (N-3-(pyrrolidin-1-yl)phenylcycloheptanamine) 関連製品

- 745802-71-5(N-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-3,6-dichloropyridine-2-carboxamide)

- 896825-73-3((2Z)-7-(dimethylamino)methyl-6-hydroxy-2-(1H-indol-3-yl)methylidene-2,3-dihydro-1-benzofuran-3-one)

- 882516-45-2((3-Methyl-3H-diazirin-3-yl)methanamine hydrochloride)

- 2098129-72-5(4-Cycloheptylpiperazin-1-amine)

- 2098056-10-9(3-(difluoromethyl)-1-methyl-1H-pyrazol-4-ylmethanamine)

- 1805255-18-8(3-(Difluoromethyl)-4,6-dimethoxypyridine-2-sulfonamide)

- 2007908-96-3(tert-Butyl ((3-methoxypyridin-2-yl)methyl)carbamate)

- 2229324-20-1(4-(2-bromoethyl)-5-methyl-1,2-oxazole)

- 1436203-13-2(N-2-(benzyloxy)ethyl-2-chloropyridine-4-carboxamide)

- 182505-69-7(Tris(perfluorobutanesulfonyl)methane)